[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid
Description
[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid is a complex organic compound that features a piperidine ring, a phosphinic acid group, and a methylsulfonylamino group
Properties
IUPAC Name |
[methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N2O4PS/c1-10(17(2,14)15)8-16(12,13)9-11-6-4-3-5-7-11/h3-9H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAPOOGSZAKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(CN1CCCCC1)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phosphinic acid and methylsulfonylamino groups. Common synthetic routes may include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperidine ring.
Ugi reaction: This multicomponent reaction can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phosphinic acid-containing molecules. Examples include:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Phosphinic acids: Compounds containing the phosphinic acid group, which are used in various chemical reactions.
Uniqueness
[Methyl(methylsulfonyl)amino]methyl-(piperidin-1-ylmethyl)phosphinic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
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